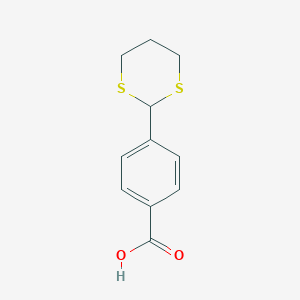

4-(1,3-dithian-2-yl)benzoic Acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(1,3-dithian-2-yl)benzoic acid is an organic compound with the molecular formula C11H12O2S2 and a molecular weight of 240.34 g/mol . This compound features a benzoic acid moiety substituted with a 1,3-dithiane ring at the para position. It is primarily used in research settings, particularly in the fields of organic synthesis and proteomics .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dithian-2-yl)benzoic acid typically involves the reaction of 4-bromobenzoic acid with 1,3-dithiane under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.

化学反应分析

Types of Reactions

4-(1,3-dithian-2-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The benzoic acid moiety can be reduced to benzyl alcohol derivatives.

Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Electrophiles like bromine or nitronium ions can be used under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Benzyl alcohol derivatives.

Substitution: Halogenated or nitrated benzoic acid derivatives.

科学研究应用

Medicinal Chemistry Applications

Recent studies have highlighted the antimicrobial properties of compounds related to 4-(1,3-dithian-2-yl)benzoic acid. For instance, derivatives of this compound have shown promising activity against various bacterial strains, including Gram-positive bacteria and fungi like Candida albicans. The mechanism of action appears to involve disruption of microbial cell walls and interference with metabolic processes .

Case Study: Antimicrobial Activity

A study synthesized several derivatives of this compound and evaluated their antimicrobial efficacy. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µM against Mycobacterium tuberculosis, showcasing the potential for developing new antimicrobial agents based on this scaffold .

Organic Synthesis Applications

The unique reactivity of this compound allows it to serve as an intermediate in various organic synthesis reactions. Its ability to participate in cyclization reactions makes it valuable for synthesizing complex organic molecules, including β-lactams and other heterocycles.

Synthesis Pathways

The compound can be utilized in the synthesis of dicarboxylic acid monoesters and other derivatives through established methodologies such as the Castagnoli–Cushman reaction. These reactions often yield biologically relevant compounds with potential pharmaceutical applications .

Agricultural Applications

Emerging research indicates that this compound derivatives may also function as plant growth regulators. These compounds can influence plant architecture by modulating hormonal pathways involved in growth regulation.

Case Study: Plant Growth Regulation

In experiments assessing the effects of related benzoic acid derivatives on plant growth, it was found that certain concentrations could effectively suppress lateral branching and seed germination in crops like tomatoes and cereals. This suggests potential applications in agricultural practices aimed at enhancing yield and reducing labor costs associated with manual pruning .

Summary of Applications

作用机制

The mechanism of action of 4-(1,3-dithian-2-yl)benzoic acid involves its ability to participate in various chemical reactions due to the presence of the dithiane ring and the benzoic acid moiety. The dithiane ring can act as a nucleophile or an electrophile, depending on the reaction conditions, allowing for diverse chemical transformations . The benzoic acid moiety can undergo typical carboxylic acid reactions, such as esterification and amidation .

相似化合物的比较

Similar Compounds

1,3-dithiane: A simpler analog without the benzoic acid moiety.

4-(1,4-dithian-2-yl)benzoic acid: A structural isomer with the dithiane ring in a different position.

Benzoic acid derivatives: Compounds with various substituents on the benzene ring.

生物活性

4-(1,3-Dithian-2-yl)benzoic acid is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications based on current research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a benzoic acid moiety substituted with a 1,3-dithiane group. This unique structure is believed to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H10O2S2 |

| Molecular Weight | 218.31 g/mol |

| CAS Number | 168165-88-6 |

Target Interaction

Research indicates that compounds similar to this compound interact with various biological targets, including enzymes and receptors involved in critical biochemical pathways. The indole derivatives, which share structural similarities, have shown affinity for multiple receptors, suggesting that this compound may exhibit similar interactions.

Biochemical Pathways

The compound appears to influence several biological processes:

- Antiviral Activity : Potential inhibition of viral replication.

- Anti-inflammatory Effects : Modulation of inflammatory pathways.

- Antimicrobial Properties : Activity against a range of pathogens.

- Antioxidant Effects : Scavenging free radicals and reducing oxidative stress .

In Vitro Studies

Recent studies have evaluated the biological effects of this compound using various cell lines. For instance:

- Cytotoxicity Assays : The compound showed low cytotoxicity across different concentrations in human foreskin fibroblasts and cancer cell lines (Hep-G2 and A2058), indicating a favorable safety profile for further development .

Enzyme Activity Modulation

In vitro assays demonstrated that the compound could enhance the activity of proteasomal and lysosomal pathways. Specifically, it was found to activate cathepsins B and L significantly, suggesting its role in promoting protein degradation systems essential for cellular homeostasis .

Study on Antimicrobial Activity

A study assessing the antimicrobial efficacy of benzoic acid derivatives found that compounds structurally related to this compound exhibited significant activity against Escherichia coli and Bacillus subtilis. The study highlighted the importance of substituents in enhancing bioactivity .

In Silico Studies

Computational studies have suggested that this compound may act as a potential binder for key enzymes involved in metabolic pathways. These findings support its potential as a lead compound for drug development targeting specific diseases .

属性

IUPAC Name |

4-(1,3-dithian-2-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2S2/c12-10(13)8-2-4-9(5-3-8)11-14-6-1-7-15-11/h2-5,11H,1,6-7H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSYTIVTRCUOTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(SC1)C2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。